5-(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
5-(3,4-Dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a 3,4-dimethylphenyl group attached to the pyrazole ring, along with a carboxylic acid group at the 3-position and a methyl group at the 1-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring. The resulting intermediate is then subjected to further reactions to introduce the carboxylic acid group at the 3-position and the methyl group at the 1-position. The reaction conditions often involve refluxing the reactants in a suitable solvent such as ethanol or toluene, followed by purification steps like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the formation of the pyrazole ring, and the introduction of the functional groups. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the hydrogen atoms on the phenyl ring or the pyrazole ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-(3,4-Dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological studies, the compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are explored in preclinical studies. It may act as an inhibitor of specific enzymes or receptors, contributing to the development of new pharmaceuticals.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals, agrochemicals, and dyes. Its unique structure allows for the development of products with specific properties and functions.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The interaction can lead to the inhibition or activation of specific pathways, resulting in the desired biological effect. For example, the compound may inhibit the activity of a particular enzyme by binding to its active site, thereby blocking the enzyme’s function.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1-methyl-1H-pyrazole-3-carboxylic acid: Similar structure but lacks the dimethyl groups on the phenyl ring.
5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid: Contains methoxy groups instead of methyl groups on the phenyl ring.
5-(3,4-Dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid: Contains chlorine atoms instead of methyl groups on the phenyl ring.
Uniqueness
The presence of the 3,4-dimethylphenyl group in 5-(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid imparts unique chemical and biological properties. The methyl groups can influence the compound’s reactivity, solubility, and interaction with biological targets. This makes the compound distinct from its analogs and potentially more suitable for specific applications.
Properties
IUPAC Name |
5-(3,4-dimethylphenyl)-1-methylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8-4-5-10(6-9(8)2)12-7-11(13(16)17)14-15(12)3/h4-7H,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXHFHRGMPWAKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NN2C)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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